Ethyl 2-[5-(4-aminophenyl)-2H-1,2,3,4-tetrazol-2-yl]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-[5-(4-aminophenyl)-2H-1,2,3,4-tetrazol-2-yl]acetate is a synthetic organic compound that features a tetrazole ring, an aminophenyl group, and an ethyl acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[5-(4-aminophenyl)-2H-1,2,3,4-tetrazol-2-yl]acetate typically involves the formation of the tetrazole ring followed by the introduction of the aminophenyl and ethyl acetate groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-aminobenzonitrile with sodium azide in the presence of a suitable catalyst can yield the tetrazole ring. Subsequent esterification with ethyl bromoacetate under basic conditions can introduce the ethyl acetate moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[5-(4-aminophenyl)-2H-1,2,3,4-tetrazol-2-yl]acetate can undergo various chemical reactions, including:
Oxidation: The aminophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro derivatives can be reduced back to the amino group.
Substitution: The ethyl acetate moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can react with the ethyl acetate group under basic conditions.
Major Products
Oxidation: Nitro derivatives of the aminophenyl group.
Reduction: Amino derivatives from nitro compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-[5-(4-aminophenyl)-2H-1,2,3,4-tetrazol-2-yl]acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of functional materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Ethyl 2-[5-(4-aminophenyl)-2H-1,2,3,4-tetrazol-2-yl]acetate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The tetrazole ring can mimic carboxylate groups, allowing the compound to bind to active sites of enzymes or receptors, thereby inhibiting or activating their function.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-aminophenylacetate: Lacks the tetrazole ring but has similar functional groups.
2-(4-Aminophenyl)ethanol: Contains an alcohol group instead of the ethyl acetate moiety.
5-(4-Aminophenyl)-1H-tetrazole: Similar tetrazole ring but lacks the ethyl acetate group.
Uniqueness
Ethyl 2-[5-(4-aminophenyl)-2H-1,2,3,4-tetrazol-2-yl]acetate is unique due to the combination of the tetrazole ring, aminophenyl group, and ethyl acetate moiety. This combination imparts specific chemical properties and potential biological activities that are not present in the similar compounds listed above.
Properties
IUPAC Name |
ethyl 2-[5-(4-aminophenyl)tetrazol-2-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5O2/c1-2-18-10(17)7-16-14-11(13-15-16)8-3-5-9(12)6-4-8/h3-6H,2,7,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVBNOLQPVUXYKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1N=C(N=N1)C2=CC=C(C=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.